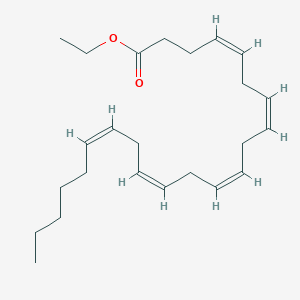

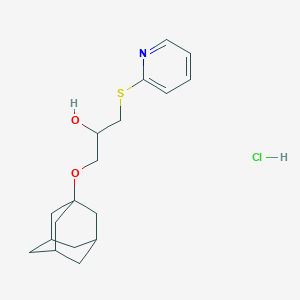

![molecular formula C11H20N2 B2840299 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine CAS No. 1210659-07-6](/img/structure/B2840299.png)

9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine” is a chemical compound . It is a derivative of 9-azabicyclo[3.3.1]nonan-3-one .

Synthesis Analysis

The synthesis of this compound involves the reaction of a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a catalyst composed of a ruthenium complex . This method is cost-effective and simplifies the process .Molecular Structure Analysis

The molecular structure of “this compound” includes a total of 35 bonds. There are 15 non-H bonds, 1 rotatable bond, 1 three-membered ring, 2 six-membered rings, 1 eight-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis

The title compounds undergo reductive amination in the presence of sodium triacetoxyhydridoborate, leading to the formation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines. These are then converted into the corresponding dihydrochlorides by treatment with dry hydrogen chloride .Physical And Chemical Properties Analysis

The compound has a molecular weight of 180.295 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Scientific Research Applications

Synthesis of Spirooxindoles and Anticancer Activity

Spiro[cyclopropa[a]pyrrolizine]- and spiro[3-azabicyclo[3.1.0]hexane]oxindoles have been synthesized through one-pot three-component reactions involving cyclopropenes and azomethine ylides, indicating a versatile approach to functionalized compounds. Some of these compounds showed anticancer activity against human leukemia K562 cell lines, demonstrating potential pharmacological applications (Filatov et al., 2017).

Formal Total Synthesis of Anatoxin-a

The compound "9-Azabicyclo[4.2.1]nonane skeleton 3a" was prepared via intramolecular aminocarbonylation catalyzed by palladium, demonstrating a method for the formal total synthesis of anatoxin-a. This process illustrates the compound's role in complex organic synthesis (Oh et al., 1998).

Development of Peptidomimetics

Efficient synthesis of azabicycloalkane amino acids, which serve as rigid dipeptide mimetics, has been reported. These compounds are crucial for structure-activity studies in peptide-based drug discovery, highlighting their importance in developing therapeutic agents (Mandal et al., 2005).

Nitrogen-containing Nucleophiles Reactions

Reactions of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with nitrogen-containing nucleophiles yielded various compounds. This research provides insights into the synthetic versatility of azabicyclo[3.3.1]nonan derivatives, opening avenues for the development of novel compounds with potential applications (Moskalenko & Boev, 2009).

Structural and NMR Studies

Structural and conformational studies of 3-azabicyclo[3.3.1]nonan-9-ones and their derivatives have been performed using NMR spectroscopy. These studies help understand the compounds' molecular geometries and electronic properties, crucial for designing drugs and materials with specific functions (Park et al., 2011).

Safety and Hazards

Mechanism of Action

Mode of Action

The mode of action of 9-Cyclopropyl-9-azabicyclo[33It’s known that this compound can be converted into various derivatives through reactions with acetyl and chloroacetyl chlorides and maleic and succinic anhydrides . These reactions could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine is involved in the oxidation of alcohols to afford the corresponding carbonyl compounds . This suggests that it may play a role in metabolic pathways involving alcohol oxidation.

Result of Action

The molecular and cellular effects of 9-Cyclopropyl-9-azabicyclo[33It’s known that it can catalyze the oxidation of alcohols to carbonyl compounds , which could have various downstream effects depending on the specific biochemical context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that some related compounds need to be stored in an inert atmosphere at room temperature

properties

IUPAC Name |

9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c12-8-6-10-2-1-3-11(7-8)13(10)9-4-5-9/h8-11H,1-7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBBQZVAAHKYHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC(C1)N2C3CC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

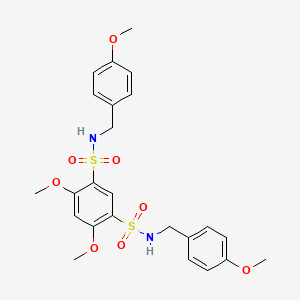

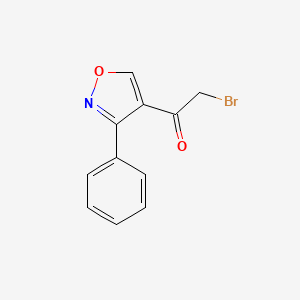

![2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2840220.png)

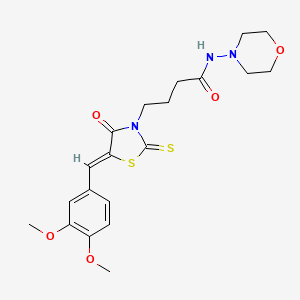

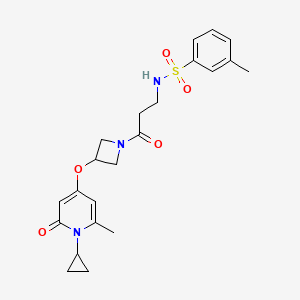

![5-methyl-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-thiophenecarboxamide](/img/structure/B2840221.png)

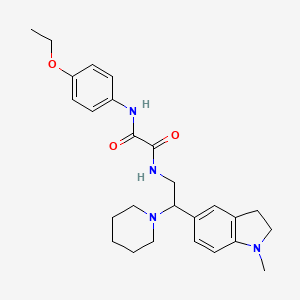

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide](/img/structure/B2840225.png)

![3-(1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2840231.png)

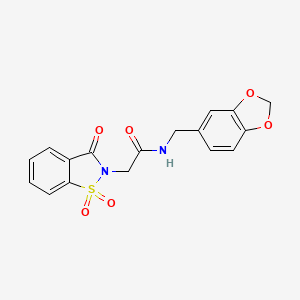

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2840233.png)

![N-(3-chloro-4-methylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2840234.png)